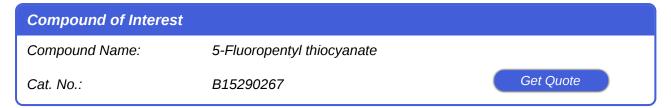


An In-depth Technical Guide to 5-Fluoropentyl Thiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **5-Fluoropentyl thiocyanate**, including its chemical properties, a detailed synthesis protocol, and relevant data for its precursors. While a specific CAS number for **5-Fluoropentyl thiocyanate** is not readily available in common chemical databases, this guide offers a pathway for its synthesis and characterization based on established chemical principles.

Compound Profile: 5-Fluoropentyl Thiocyanate

5-Fluoropentyl thiocyanate is an organofluorine compound containing a thiocyanate functional group. Such compounds are of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom and the reactivity of the thiocyanate group.

Table 1: Physicochemical Properties of **5-Fluoropentyl Thiocyanate** (Predicted)



Property	Value	Source
Molecular Formula	C ₆ H ₁₀ FNS	PubChem
Molecular Weight	147.21 g/mol	PubChem
XLogP3	2.2	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	4	PubChem
Exact Mass	147.05179 g/mol	PubChem
Monoisotopic Mass	147.05179 g/mol	PubChem
Topological Polar Surface Area	45.9 Ų	PubChem
Heavy Atom Count	9	PubChem

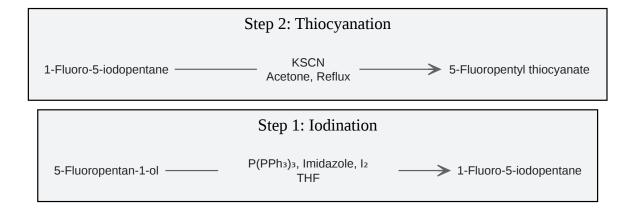
Note: The data in this table is based on computational predictions as experimental data is not widely available.

Synthesis of 5-Fluoropentyl Thiocyanate

The synthesis of **5-Fluoropentyl thiocyanate** can be achieved through a two-step process starting from the commercially available 5-fluoropentan-1-ol. The first step involves the conversion of the alcohol to a more reactive leaving group, such as an iodide, followed by nucleophilic substitution with a thiocyanate salt.

2.1. Overall Reaction Scheme





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Caption: Synthetic pathway for **5-Fluoropentyl thiocyanate**.

2.2. Experimental Protocols

Step 1: Synthesis of 1-Fluoro-5-iodopentane from 5-Fluoropentan-1-ol

This procedure is adapted from standard methods for the iodination of primary alcohols.

- Materials:
 - 5-Fluoropentan-1-ol
 - Triphenylphosphine (PPh₃)
 - Imidazole
 - Iodine (I₂)
 - Tetrahydrofuran (THF), anhydrous
 - Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
 - Brine
 - Anhydrous magnesium sulfate (MgSO₄)



• Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine and imidazole in anhydrous THF.
- Cool the mixture to 0 °C in an ice bath.
- Slowly add solid iodine in portions, maintaining the temperature at 0 °C.
- To this mixture, add a solution of 5-fluoropentan-1-ol in anhydrous THF dropwise over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-fluoro-5iodopentane.

Step 2: Synthesis of **5-Fluoropentyl Thiocyanate** from 1-Fluoro-5-iodopentane

This is a standard nucleophilic substitution reaction.[1][2][3]

- Materials:
 - 1-Fluoro-5-iodopentane



- Potassium thiocyanate (KSCN)[4][5]
- Acetone, anhydrous
- Deionized water
- Procedure:
 - In a round-bottom flask, dissolve 1-fluoro-5-iodopentane and a molar excess (typically 1.5-2 equivalents) of potassium thiocyanate in anhydrous acetone.
 - Heat the mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
 - After the reaction is complete, cool the mixture to room temperature.
 - Filter the mixture to remove the precipitated potassium iodide.
 - Remove the acetone from the filtrate under reduced pressure.
 - Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with deionized water to remove any remaining inorganic salts.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain crude 5-fluoropentyl thiocyanate.
 - If necessary, further purify the product by vacuum distillation or column chromatography.

Data for Starting Materials and Intermediates

Table 2: Properties of 5-Fluoropentan-1-ol



Property	Value	CAS Number
Molecular Formula	C5H11FO	592-80-3[6][7][8]
Molecular Weight	106.14 g/mol [6][7][8]	592-80-3[6][7][8]
Boiling Point	129.8 °C at 760 mmHg[7]	592-80-3[6][7][8]
Density	0.93 g/cm ³ [7]	592-80-3[6][7][8]
Flash Point	61.6 °C[7]	592-80-3[6][7][8]

Table 3: Properties of 1-Fluoro-5-iodopentane

Property	Value	CAS Number
Molecular Formula	C ₅ H ₁₀ FI	373-18-2[9][10]
Molecular Weight	216.04 g/mol [9][10]	373-18-2[9][10]
Boiling Point	71-72 °C at 11 Torr[11]	373-18-2[9][10]
Density	1.596 g/cm³ (Predicted)	373-18-2[9][10]

Table 4: Properties of Potassium Thiocyanate

Property	Value	CAS Number
Molecular Formula	KSCN	333-20-0[4][5]
Molecular Weight	97.18 g/mol	333-20-0[4][5]
Melting Point	173 °C	333-20-0[4][5]
Solubility in Water	217 g/100 mL at 20 °C	333-20-0[4][5]

Expected Characterization Data

4.1. Infrared (IR) Spectroscopy



Alkyl thiocyanates exhibit a characteristic strong and sharp absorption band for the C≡N stretch.

Table 5: Expected IR Absorption for **5-Fluoropentyl Thiocyanate**

Functional Group	Wavenumber (cm⁻¹)	Intensity
C≡N (thiocyanate)	2160-2120	Strong[12]
C-F	~1100-1000	Strong
C-H (sp³)	~2960-2850	Medium to Strong

4.2. Mass Spectrometry

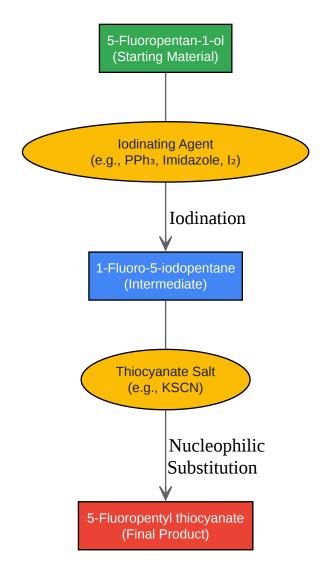
Predicted mass-to-charge ratios for various adducts of **5-fluoropentyl thiocyanate** can be found in the PubChem database and are useful for confirming the product's identity.

Safety Information

- 5-Fluoropentan-1-ol: Handle with standard laboratory safety precautions.
- 1-Fluoro-5-iodopentane: Alkyl iodides can be lachrymatory and should be handled in a well-ventilated fume hood.
- Potassium Thiocyanate: Harmful if swallowed or in contact with skin.[13] Contact with acids liberates very toxic gas (hydrogen cyanide).[14] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- **5-Fluoropentyl Thiocyanate**: The toxicity of this compound has not been fully evaluated. Assume it is toxic and handle with care, avoiding inhalation, ingestion, and skin contact.

Logical Relationships





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Caption: Workflow for the synthesis of **5-Fluoropentyl thiocyanate**.

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References

- 1. savemyexams.com [savemyexams.com]
- 2. google.com [google.com]







- 3. chemistrystudent.com [chemistrystudent.com]
- 4. Potassium thiocyanate Wikipedia [en.wikipedia.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. guidechem.com [guidechem.com]
- 7. chemnet.com [chemnet.com]
- 8. 5-fluoropentan-1-ol | 592-80-3 [chemicalbook.com]
- 9. 1-fluoro-5-iodopentane | 373-18-2 | Benchchem [benchchem.com]
- 10. innospk.com [innospk.com]
- 11. 1-lodo-5-fluoropentane CAS#: 373-18-2 [amp.chemicalbook.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Potassium thiocyanate CAS 333-20-0 | 105125 [merckmillipore.com]
- 14. carlroth.com:443 [carlroth.com:443]
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